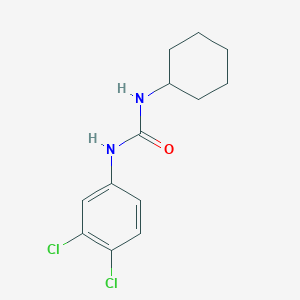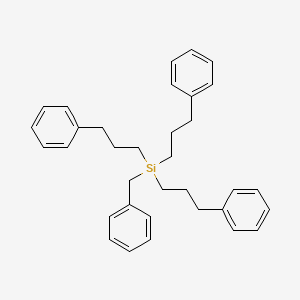
Benzyltris(3-phenylpropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltris(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C34H40Si and a molecular weight of 476.77 g/mol . This compound is characterized by the presence of a silicon atom bonded to three 3-phenylpropyl groups and one benzyl group. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of Benzyltris(3-phenylpropyl)silane typically involves the reaction of benzyl chloride with tris(3-phenylpropyl)silane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation
Chemical Reactions Analysis
Benzyltris(3-phenylpropyl)silane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyltris(3-phenylpropyl)silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyltris(3-phenylpropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable complexes. This property makes it useful in applications requiring strong adhesion and stability .
Comparison with Similar Compounds
Benzyltris(3-phenylpropyl)silane can be compared with other silanes such as:
Triphenylsilane: Unlike this compound, triphenylsilane has three phenyl groups attached to the silicon atom.
Tris(trimethylsilyl)silane: This compound is known for its use as a radical reducing agent due to its unique structure.
Diphenylsilane: Diphenylsilane has two phenyl groups and is used in hydrosilylation reactions.
This compound is unique due to the presence of both benzyl and 3-phenylpropyl groups, which impart distinct chemical properties and reactivity compared to other silanes.
Properties
CAS No. |
18759-03-0 |
|---|---|
Molecular Formula |
C34H40Si |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
benzyl-tris(3-phenylpropyl)silane |
InChI |
InChI=1S/C34H40Si/c1-5-16-31(17-6-1)24-13-27-35(30-34-22-11-4-12-23-34,28-14-25-32-18-7-2-8-19-32)29-15-26-33-20-9-3-10-21-33/h1-12,16-23H,13-15,24-30H2 |
InChI Key |
FMNDOOUQCILDPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC[Si](CCCC2=CC=CC=C2)(CCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


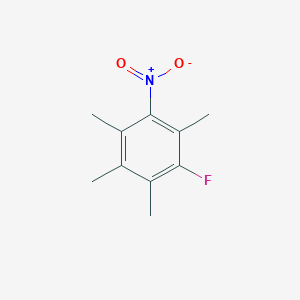
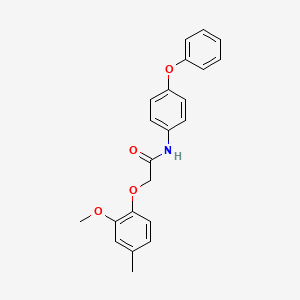
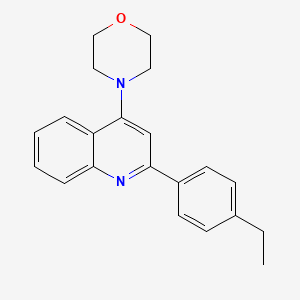

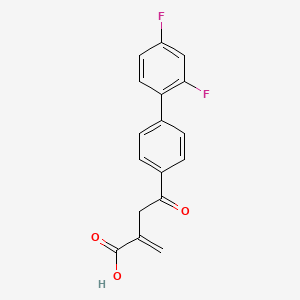
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
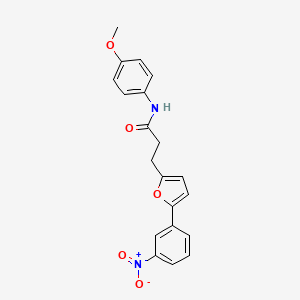

![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11949978.png)

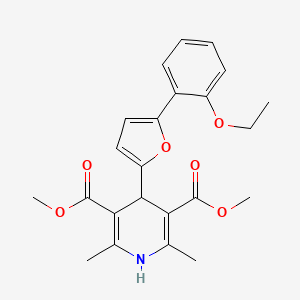
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11949992.png)
